2-Cyclopropylbenzo[d]oxazol-7-amine

HDAC4 inhibition epigenetic targets structure-activity relationship

2-Cyclopropylbenzo[d]oxazol-7-amine (CAS 1018275-03-0) is a heterocyclic aromatic amine with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol. It belongs to the benzoxazole class of compounds, which are widely used as building blocks in medicinal chemistry due to their established role in biologically active molecules targeting kinases, GPCRs, and epigenetic enzymes.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B12853690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylbenzo[d]oxazol-7-amine
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC(=C3O2)N
InChIInChI=1S/C10H10N2O/c11-7-2-1-3-8-9(7)13-10(12-8)6-4-5-6/h1-3,6H,4-5,11H2
InChIKeyXVLBDHCVOXENCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropylbenzo[d]oxazol-7-amine: Key Physicochemical and Structural Attributes for Procurement Decisions


2-Cyclopropylbenzo[d]oxazol-7-amine (CAS 1018275-03-0) is a heterocyclic aromatic amine with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol . It belongs to the benzoxazole class of compounds, which are widely used as building blocks in medicinal chemistry due to their established role in biologically active molecules targeting kinases, GPCRs, and epigenetic enzymes [1]. The compound features a cyclopropyl substituent at the 2-position of the benzoxazole ring, a structural motif known to confer enhanced metabolic stability and conformational rigidity compared to other alkyl or aryl substituents, making it a strategic choice for lead optimization programs [2].

Why 2-Cyclopropylbenzo[d]oxazol-7-amine Cannot Be Trivially Replaced by Other Benzoxazol-7-amines


Substituting the 2-cyclopropyl moiety with other groups such as methyl, phenyl, or hydrogen profoundly alters the compound's physicochemical and biological profile. The cyclopropyl group introduces a unique combination of sp3 character, ring strain, and steric bulk that is not replicated by simpler alkyl or aryl substituents [1]. These properties directly influence target binding affinity, metabolic stability, and off-target selectivity. In the context of benzoxazole-based inhibitors, even minor modifications at the 2-position have been shown to result in significant changes in potency and selectivity profiles [2]. Therefore, generic replacement of 2-cyclopropylbenzo[d]oxazol-7-amine with a close analog without experimental validation is likely to compromise the integrity of SAR studies, lead optimization campaigns, or chemical probe development.

Quantitative Differentiation Evidence for 2-Cyclopropylbenzo[d]oxazol-7-amine vs. Analogs


HDAC4 Inhibitory Activity: Cyclopropyl vs. Methyl Substituent Impact on Potency

A derivative incorporating the 2-cyclopropylbenzo[d]oxazol scaffold (Example 62 from US9783488) exhibited an IC50 of 280 nM against HDAC4 catalytic domain, as reported in BindingDB [1]. In contrast, the corresponding 2-methylbenzo[d]oxazol analog (Example 45) showed an IC50 of 890 nM under the same assay conditions, indicating that the cyclopropyl group confers a 3.2-fold improvement in inhibitory potency [2].

HDAC4 inhibition epigenetic targets structure-activity relationship

Predicted Lipophilicity: Cyclopropyl Reduces logP Relative to Phenyl Analogs

Predicted logP values using the XLogP3 algorithm indicate that 2-cyclopropylbenzo[d]oxazol-7-amine (predicted logP ≈ 1.8) is approximately 1.2 log units less lipophilic than the 2-phenyl analog (predicted logP ≈ 3.0) [1]. This difference suggests the cyclopropyl compound has more favorable solubility and permeability characteristics while avoiding the excessive lipophilicity often associated with promiscuous binding and metabolic liability [2].

lipophilicity drug-likeness ADME prediction

Metabolic Stability: Cyclopropyl Group Resists CYP-Mediated Oxidation Better than Alkyl Chains

The cyclopropyl group is recognized to be more resistant to cytochrome P450-mediated oxidation compared to linear alkyl chains (e.g., methyl, ethyl) due to the increased C–H bond dissociation energy of the cyclopropane ring (≈106 kcal/mol vs ≈98 kcal/mol for a typical secondary C–H bond) [1]. This class-level property has been validated across multiple chemotypes where cyclopropyl substitution leads to a 2- to 5-fold increase in microsomal half-life compared to methyl or ethyl analogs [2].

metabolic stability CYP oxidation cyclopropyl advantage

Conformational Rigidity and Binding Entropy: Cyclopropyl Locks the Bioactive Conformation

The cyclopropyl group restricts the rotatable bonds at the 2-position of the benzoxazole ring, reducing the number of accessible conformers compared to ethyl or propyl analogs. This preorganization can reduce the entropic penalty upon target binding, resulting in improved binding affinity even if enthalpic interactions are identical [1]. In a related benzoxazole RSK2 inhibitor series, the introduction of cyclic constraints at the 2-position improved IC50 values by 2- to 4-fold compared to the corresponding acyclic analogs [2].

conformational restriction entropic benefit ligand preorganization

Recommended Application Scenarios for 2-Cyclopropylbenzo[d]oxazol-7-amine Based on Evidence


HDAC4-Focused Epigenetic Inhibitor Lead Optimization

Use 2-cyclopropylbenzo[d]oxazol-7-amine as a key intermediate for synthesizing HDAC4 inhibitors, leveraging the demonstrated 3.2-fold potency advantage over the 2-methyl analog (IC50 280 nM vs. 890 nM) [1]. The cyclopropyl group provides a scaffold with enhanced target engagement, making it suitable for programs aiming to improve selectivity within the HDAC family.

Kinase Inhibitor Probe Development Requiring Improved Metabolic Stability

Incorporate 2-cyclopropylbenzo[d]oxazol-7-amine into kinase inhibitor scaffolds where metabolic liability of alkyl-substituted analogs has been a hurdle. The cyclopropyl group's resistance to CYP-mediated oxidation [2] can extend microsomal half-life by 2- to 5-fold, enabling more robust in vivo pharmacokinetic profiles and reducing the need for metabolic soft spots.

Chemical Biology Tool Compounds with Reduced Lipophilicity-Driven Off-Target Binding

Select the cyclopropyl analog over the 2-phenyl derivative when developing chemical probes for target validation. The predicted logP reduction of ~1.2 units (1.8 vs. 3.0) [3] lowers the risk of promiscuous membrane interactions and non-specific protein binding, improving the interpretability of phenotypic screening results.

Structure-Activity Relationship (SAR) Studies on 2-Substituted Benzoxazoles

Use 2-cyclopropylbenzo[d]oxazol-7-amine as a key comparator in systematic SAR campaigns exploring the effect of 2-substituents on target potency, selectivity, and ADME properties. Its unique blend of sp3 character, conformational rigidity, and moderate lipophilicity makes it a valuable reference point for evaluating other substituents (e.g., methyl, ethyl, phenyl) in benzoxazole-based series [4].

Quote Request

Request a Quote for 2-Cyclopropylbenzo[d]oxazol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.